1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine
1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine
Brand Name:
Vulcanchem
CAS No.:
150151-14-7
VCID:
VC0139419
InChI:
InChI=1S/C29H36N2O/c1-4-12-26(13-5-1)14-10-19-30-20-11-21-31(23-22-30)24-25-32-29(27-15-6-2-7-16-27)28-17-8-3-9-18-28/h1-9,12-13,15-18,29H,10-11,14,19-25H2
SMILES:
C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4
Molecular Formula:
C29H36N2O
Molecular Weight:
428.6 g/mol
1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine
CAS No.: 150151-14-7
Main Products
VCID: VC0139419
Molecular Formula: C29H36N2O
Molecular Weight: 428.6 g/mol
CAS No. | 150151-14-7 |
---|---|
Product Name | 1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine |
Molecular Formula | C29H36N2O |
Molecular Weight | 428.6 g/mol |
IUPAC Name | 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)-1,4-diazepane |
Standard InChI | InChI=1S/C29H36N2O/c1-4-12-26(13-5-1)14-10-19-30-20-11-21-31(23-22-30)24-25-32-29(27-15-6-2-7-16-27)28-17-8-3-9-18-28/h1-9,12-13,15-18,29H,10-11,14,19-25H2 |
Standard InChIKey | IRSSQYPVPPWBSQ-UHFFFAOYSA-N |
SMILES | C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Canonical SMILES | C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Synonyms | 1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine LR 1111 LR-1111 |
PubChem Compound | 164487 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume